molecular formula C9H6FNS B12900744 5-Fluoroquinoline-8-thiol CAS No. 1892-91-7

5-Fluoroquinoline-8-thiol

Cat. No.: B12900744
CAS No.: 1892-91-7
M. Wt: 179.22 g/mol
InChI Key: MZKDXYJQFUIIQD-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-8-thiol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-8-thiol typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using electrophilic fluorinating agents. For instance, 6-methoxyquinoline can undergo direct fluorination at the 5-position to yield 5-fluoroquinoline derivatives . Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoline-8-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-8-thiol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is distinct from other classes of antibacterial agents, making fluoroquinolines valuable in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and enhances the compound’s potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

1892-91-7

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

5-fluoroquinoline-8-thiol

InChI

InChI=1S/C9H6FNS/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H

InChI Key

MZKDXYJQFUIIQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S)F

Origin of Product

United States

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